molecular formula C19H25NO4 B1208366 Erythratidine CAS No. 41431-22-5

Erythratidine

Número de catálogo: B1208366
Número CAS: 41431-22-5
Peso molecular: 331.4 g/mol
Clave InChI: YUWBVDCNLWYPIU-IPELMVKDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Erythratidine is a bioactive alkaloid identified in the leaves of the medicinal plant Erythrina velutina Willd., a tree native to northeastern Brazil traditionally known as "Mulungu" . It belongs to a class of specialized metabolites known as Erythrina alkaloids, which are of significant pharmaceutical interest due to their diverse biological activities . While the biological profile of erythratidine itself is an ongoing area of research, alkaloids from its source plant have demonstrated potent biological activities in preclinical studies, including promising anticancer effects . For instance, the related alkaloid erythraline from the same plant has been shown to induce apoptosis and G2/M phase cell cycle arrest in human cervical cancer cells, suggesting a potential mechanism that may be shared among structurally similar compounds . Furthermore, extracts and compounds from the Erythrina genus exhibit a broad spectrum of potential therapeutic properties, including anticonvulsant, antioxidant, antimicrobial, and antiviral activities, highlighting the rich chemical diversity and research value of this class of natural products . Researchers are exploring these compounds for their potential in drug discovery and development. This product, Erythratidine, is provided to support such investigative work. It is intended for research use only and is not approved for use in humans, animals, or as a diagnostic agent.

Propiedades

Número CAS

41431-22-5

Fórmula molecular

C19H25NO4

Peso molecular

331.4 g/mol

Nombre IUPAC

(2R,3S,13bS)-2,11,12-trimethoxy-2,3,5,6,8,9-hexahydro-1H-indolo[7a,1-a]isoquinolin-3-ol

InChI

InChI=1S/C19H25NO4/c1-22-16-8-12-4-6-20-7-5-13-9-15(21)18(24-3)11-19(13,20)14(12)10-17(16)23-2/h8-10,15,18,21H,4-7,11H2,1-3H3/t15-,18+,19-/m0/s1

Clave InChI

YUWBVDCNLWYPIU-IPELMVKDSA-N

SMILES

COC1CC23C(=CC1O)CCN2CCC4=CC(=C(C=C34)OC)OC

SMILES isomérico

CO[C@@H]1C[C@@]23C(=C[C@@H]1O)CCN2CCC4=CC(=C(C=C34)OC)OC

SMILES canónico

COC1CC23C(=CC1O)CCN2CCC4=CC(=C(C=C34)OC)OC

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Structural and Drug-Likeness Properties of Erythratidine and Analogs

Compound Molecular Formula Molecular Weight (g/mol) HBD* HBA* Log P Drug Likeness Score
Erythratidine C₁₉H₂₅NO₄ 331.41 1 5 1.13 0.04
Erysodine C₁₈H₂₁NO₃ 299.37 1 4 1.40 -0.14
Erysotine C₁₈H₂₃NO₄ 317.38 2 5 0.78 0.21
Erysovine C₁₈H₂₁NO₃ 299.37 1 4 1.40 -0.14
Erythraline C₁₈H₁₉NO₃ 297.35 0 4 1.84 -0.75
Erysotrine C₁₉H₂₃NO₃ 313.39 0 4 1.75 -0.26
Donepezil C₂₄H₂₉NO₃ 379.50 0 4 4.73 1.76

*HBD: Hydrogen Bond Donors; HBA: Hydrogen Bond Acceptors. †Standard AChE inhibitor for AD treatment.

Key Observations :

  • Erythratidine has the highest molecular weight (331.41 g/mol) among its analogs, attributed to its additional methoxy and hydroxyl groups .
  • Its moderate Log P (1.13) suggests better solubility than erythraline (Log P = 1.84) but lower lipophilicity compared to erysodine and erysovine .
  • Erysotine exhibits the highest drug-likeness score (0.21), while erythratidine (0.04) and erythraline (-0.75) score poorly, indicating challenges in bioavailability .

Pharmacological Activity Comparisons

Cholinesterase Inhibition

Erythratidine shows moderate binding affinity to AChE (-3.93 kcal/mol) and BChE (-6.16 kcal/mol) but is less potent than the standard drug donepezil (-5.02 kcal/mol for AChE) . In contrast:

  • Erythraline has stronger AChE inhibition (-4.86 kcal/mol) but weaker BChE binding (-5.62 kcal/mol) .
  • Erysodine and erysovine exhibit comparable AChE affinities but lack selectivity for BChE .

Anti-Malarial Activity

In a study of E. latissima alkaloids, erysodine , erysovine , and erythraline demonstrated anti-malarial activity (IC₅₀ < 10 µM), whereas erythratidine was inactive . This highlights functional group-dependent efficacy, possibly linked to erythratidine’s lack of critical hydroxyl or ketone moieties.

Analgesic and Anti-Inflammatory Potential

Erythratidine’s structural similarity to these compounds implies unexplored therapeutic avenues.

Q & A

Basic Research Questions

Q. How is Erythratidine identified and quantified in plant extracts, and what methodological challenges arise?

  • Methodological Answer : Erythratidine is typically identified using gas chromatography-mass spectrometry (GC/MS) by comparing retention times and mass spectra with reference standards. However, challenges arise when standards are unavailable, as seen in Erythrina clones where detection relied on spectral similarity rather than direct comparison . To improve accuracy, combine GC/MS with nuclear magnetic resonance (NMR) for structural confirmation and use internal standards for quantification.

Q. What pharmacological activities are associated with Erythratidine, and how are these evaluated experimentally?

  • Methodological Answer : Erythratidine exhibits neuromuscular blocking and smooth muscle relaxant properties. These are assessed via in vitro assays, such as isolated tissue preparations (e.g., rat diaphragm or ileum) to measure muscle contraction inhibition . Dose-response curves and receptor-binding studies (e.g., nicotinic acetylcholine receptor antagonism) further characterize its mechanism.

Q. What synthetic routes are used to produce Erythratidine and its derivatives?

  • Methodological Answer : Erythratidine is synthesized through multi-step alkaloid synthesis, including Pictet-Spengler cyclization and selective oxidation. For example, starting from tryptamine derivatives, intermediates are functionalized to achieve the erythrinan skeleton . Derivatives like 11β-hydroxyerythratidine N-oxide require regioselective hydroxylation and N-oxidation .

Advanced Research Questions

Q. How can contradictory reports on Erythratidine detection in plant clones be resolved?

  • Methodological Answer : Discrepancies in detection (e.g., absence in some clones despite metabolic potential) may stem from low abundance or analytical sensitivity limits. Address this by:

  • Using high-resolution mass spectrometry (HRMS) for trace-level detection.
  • Cross-validating with liquid chromatography-tandem MS (LC-MS/MS) for improved selectivity.
  • Incorporating metabolomic profiling to contextualize biosynthesis under varying growth conditions .

Q. What strategies optimize Erythratidine synthesis for higher yields or novel derivatives?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) during key steps like cyclization. For novel derivatives:

  • Introduce substituents at C-3 or C-11 to modify bioactivity.
  • Employ biocatalytic methods (e.g., cytochrome P450 enzymes) for selective hydroxylation.
  • Use computational docking studies to predict receptor interactions before synthesis .

Q. How do structural modifications of Erythratidine affect its neuropharmacological activity?

  • Methodological Answer : Compare analogs (e.g., erythratidine N-oxide, demethoxy derivatives) in in vivo models (e.g., zebrafish or murine neurobehavioral assays). Quantify blood-brain barrier permeability via LC-MS and correlate structural features (e.g., lipophilicity, hydrogen-bond donors) with efficacy .

Q. What experimental designs address discrepancies between in vitro and in vivo pharmacological data?

  • Methodological Answer : Conduct pharmacokinetic studies (e.g., bioavailability, half-life) to explain efficacy gaps. Use microdialysis in rodent brains to measure CNS penetration. Pair in vitro receptor-binding assays with ex vivo tissue analyses to validate target engagement .

Q. How can researchers ensure reproducibility in Erythratidine studies amid variable natural abundance?

  • Methodological Answer :

  • Document plant sources, growth conditions, and extraction protocols meticulously.
  • Share raw spectral data and chromatograms in supplementary materials.
  • Use orthogonal analytical methods (e.g., GC/MS, LC-UV, NMR) for compound verification .

Methodological Best Practices

  • Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include metadata on experimental parameters (e.g., GC/MS settings, solvent gradients) in public repositories .
  • Conflict Resolution : When data conflicts arise, replicate studies using identical reference materials and publish negative results to refine hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erythratidine
Reactant of Route 2
Reactant of Route 2
Erythratidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.